4-Bromobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
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Overview
Description
4-Bromobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound with the molecular formula C14H6BrN2O4 It is a derivative of benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, where a bromine atom is substituted at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves the bromination of benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a probe for studying biological interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the aromatic structure allows for π-π interactions with other aromatic molecules, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: The parent compound without the bromine substitution.
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: A derivative with additional bromine substitutions and alkyl chains.
Uniqueness
4-Bromobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its specific bromine substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H5BrN2O4 |
---|---|
Molecular Weight |
345.10 g/mol |
IUPAC Name |
2-bromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C14H5BrN2O4/c15-7-3-6-8-4(11(18)16-13(6)20)1-2-5-9(8)10(7)14(21)17-12(5)19/h1-3H,(H,16,18,20)(H,17,19,21) |
InChI Key |
ZHYFJKSGMLIXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C4=C1C(=O)NC(=O)C4=CC(=C3C(=O)NC2=O)Br |
Origin of Product |
United States |
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